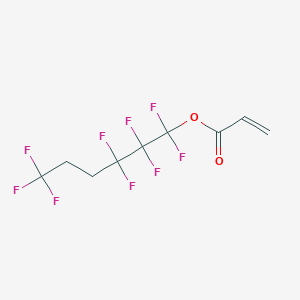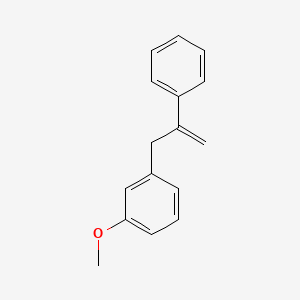
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized by the condensation of citral with methyl ethyl ketone, controlling the ratio between the n- and iso-forms. The methyl pseudo-ionone obtained is then subjected to ring closure using strong alkali and high temperature, favoring the formation of the normal α- and β-methylionones . Alternatively, quaternary ammonium base can be used to favor the formation of wo-forms .
Industrial Production Methods
In industrial settings, the synthesis of 3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves similar methods but on a larger scale, ensuring the purity and consistency required for commercial applications. The use of advanced catalytic processes and optimized reaction conditions helps in achieving high yields and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions typically involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one has diverse applications in scientific research:
Industry: Widely used in the fragrance industry for its pleasant scent and stability in various formulations.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one involves binding to specific molecular targets and pathways:
Binding to ERR-alpha Response Element (ERRE): The compound binds to an ERR-alpha response element containing a single consensus half-site, 5’-TNAAGGTCA-3’, which may regulate the expression of genes involved in energy metabolism.
Regulation of MCAD Promoter: It can bind to the medium-chain acyl coenzyme A dehydrogenase (MCAD) response element NRRE-1, acting as an important regulator of the MCAD promoter.
Interaction with Lactoferrin Gene Promoter: The compound binds to the C1 region of the lactoferrin gene promoter, potentially influencing lactoferrin expression.
Comparación Con Compuestos Similares
Similar Compounds
- α-Cetone
- Isomethyl-α-ionone
- 3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one
Uniqueness
3-Methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one stands out due to its specific fragrance profile and its ability to bind to various response elements, influencing gene expression and energy metabolism
Propiedades
Número CAS |
92072-25-8 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
3-methyl-4-(5,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10(12(3)15)9-13-8-6-7-11(2)14(13,4)5/h6,8-9,11,13H,7H2,1-5H3 |
Clave InChI |
QZHQBNKZANXFJI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=CC(C1(C)C)C=C(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


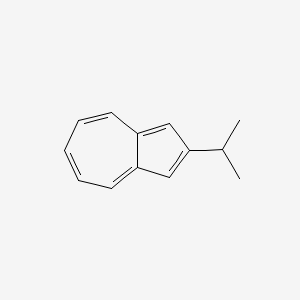
![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
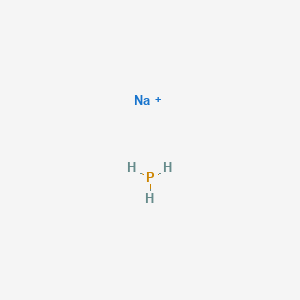
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)

![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)
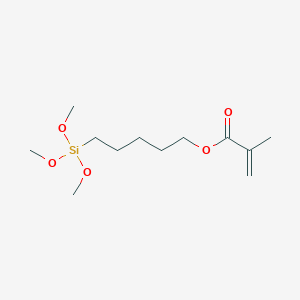
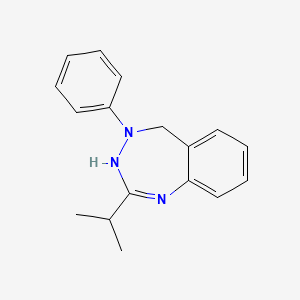
![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)

![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)

